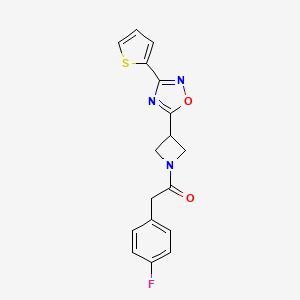

![molecular formula C15H19NO6S B2396051 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid CAS No. 937604-24-5](/img/structure/B2396051.png)

3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

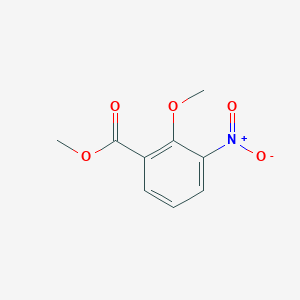

“3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” is a chemical compound used in proteomics research . It has a molecular formula of C15H19NO6S and a molecular weight of 341.38 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H19NO6S . The specific structural details are not provided in the search results.Scientific Research Applications

Proteomics Research

“3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic techniques such as mass spectrometry or chromatography to study protein expression, interactions, and modifications .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds . While there’s no direct evidence of “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” being used in this reaction, it’s plausible that it could be used given its structural features. The sulfonyl group could potentially act as a leaving group in the coupling process .

Catalytic Protodeboronation

Catalytic protodeboronation is a process where boronic esters are converted into other functional groups . While “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” doesn’t contain a boronic ester, its structure suggests that it could potentially be synthesized from a boronic ester via such a process .

Synthesis of Other Compounds

Given its complex structure, “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” could potentially be used as a building block in the synthesis of other complex organic compounds .

Pharmaceutical Research

Due to its complex structure, “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” could potentially be investigated for pharmaceutical applications. It could be used as a lead compound in the development of new drugs .

Environmental Research

The environmental impact and fate of “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” could be a subject of environmental research. This could include studying its biodegradability, toxicity, and accumulation in the environment .

properties

IUPAC Name |

3-(4-ethoxycarbonylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6S/c1-2-22-15(19)11-6-8-16(9-7-11)23(20,21)13-5-3-4-12(10-13)14(17)18/h3-5,10-11H,2,6-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUNAZIIWBRSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)

![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)

![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)